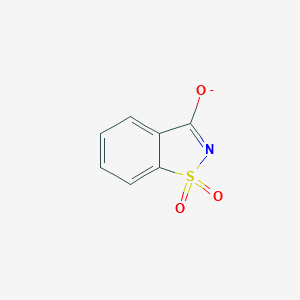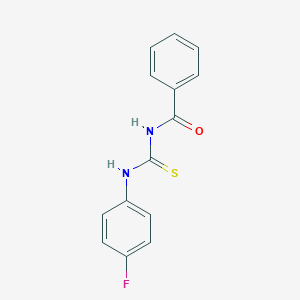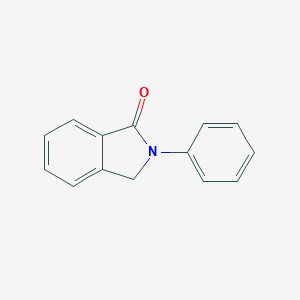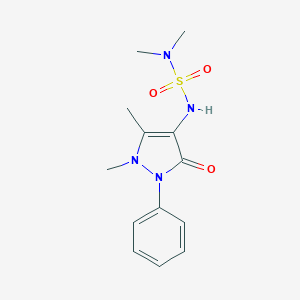![molecular formula C17H25ClN2O2S B185029 1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine CAS No. 6036-68-6](/img/structure/B185029.png)
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine, commonly known as ML204, is a small molecule that has been extensively studied for its potential use as a research tool in neuroscience. It was first synthesized in 2009 by researchers at Emory University and has since been used in numerous studies to investigate the role of ion channels in neuronal function and disease.
作用機序
ML204 is a selective inhibitor of the K2P channel, TREK-1. By blocking the activity of TREK-1, ML204 increases the excitability of neurons, making them more likely to fire action potentials. This effect has been shown to be beneficial in animal models of depression, where ML204 has been found to have antidepressant-like effects.
Biochemical and Physiological Effects
ML204 has been shown to have a number of biochemical and physiological effects in animal models. In addition to its antidepressant-like effects, ML204 has been found to have analgesic effects in models of neuropathic pain, as well as anti-epileptic effects in models of epilepsy. ML204 has also been shown to have a neuroprotective effect in models of ischemic stroke, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of ML204 as a research tool is its selectivity for TREK-1. This allows researchers to investigate the specific role of this channel in neuronal function and disease, without the confounding effects of other ion channels. However, one limitation of ML204 is its relatively low potency, which may limit its usefulness in certain experimental settings.
将来の方向性
There are numerous future directions for research on ML204 and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of TREK-1, which may have greater therapeutic potential. Additionally, further research is needed to investigate the potential use of ML204 in the treatment of neurological disorders, including depression, pain, and epilepsy. Finally, the role of other K2P channels in neuronal function and disease remains poorly understood, and future research may uncover additional targets for the development of novel therapeutics.
合成法
The synthesis of ML204 involves several steps, starting with the reaction of 4-chlorobenzene sulfonamide with cycloheptylamine to form the intermediate 1-(4-chlorophenylsulfonyl)cycloheptylamine. This intermediate is then reacted with piperazine to yield the final product, ML204. The synthesis is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
科学的研究の応用
ML204 has been primarily used as a research tool to investigate the role of two-pore domain potassium (K2P) channels in neuronal function and disease. K2P channels are a family of ion channels that play a critical role in regulating the resting membrane potential of neurons and are implicated in numerous neurological disorders, including epilepsy, pain, and depression.
特性
CAS番号 |
6036-68-6 |
|---|---|
分子式 |
C17H25ClN2O2S |
分子量 |
356.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-4-cycloheptylpiperazine |
InChI |
InChI=1S/C17H25ClN2O2S/c18-15-7-9-17(10-8-15)23(21,22)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2 |
InChIキー |
RJBNYCKVNZUKBT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





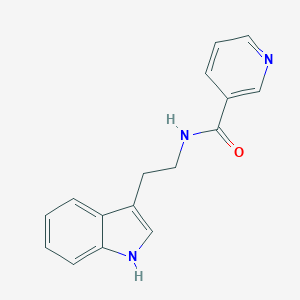
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

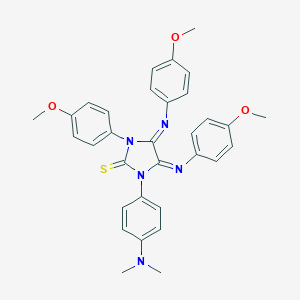
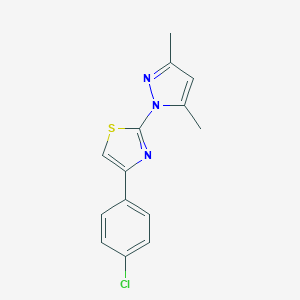

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
